molecular formula C11H16N2O B8574714 4-Isobutylbenzohydrazide

4-Isobutylbenzohydrazide

Cat. No.: B8574714
M. Wt: 192.26 g/mol
InChI Key: LCLIYLBRRXYQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutylbenzohydrazide is a benzohydrazide derivative characterized by an isobutyl group (-CH₂CH(CH₃)₂) substituted at the para position of the benzene ring. The core structure consists of a benzoyl group (C₆H₅CO-) linked to a hydrazide (-NHNH₂) functional group.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(2-methylpropyl)benzohydrazide

InChI

InChI=1S/C11H16N2O/c1-8(2)7-9-3-5-10(6-4-9)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)

InChI Key

LCLIYLBRRXYQGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural Comparison of Benzohydrazide Derivatives
Compound Substituent Molecular Formula Key Features References
4-Isobutylbenzohydrazide Isobutyl (-CH₂CH(CH₃)₂) C₁₁H₁₆N₂O Hydrophobic isobutyl group enhances lipophilicity; potential steric effects Inferred
4-(Dimethylamino)benzohydrazide Dimethylamino (-N(CH₃)₂) C₉H₁₃N₃O Strong hydrogen bonding; planar crystal structure with π-π interactions
4-Ethoxybenzohydrazide Ethoxy (-OCH₂CH₃) C₉H₁₂N₂O₂ Ether linkage improves solubility; precursor for heterocyclic synthesis
4-Isopropoxybenzohydrazide Isopropoxy (-OCH(CH₃)₂) C₁₀H₁₄N₂O₂ Bulkier alkoxy group affects crystal packing and reactivity
4-(Isopentyloxy)benzohydrazide Isopentyloxy (-OCH₂CH₂CH(CH₃)₂) C₁₂H₁₈N₂O₂ Extended alkyl chain increases hydrophobicity and melting point

Key Observations :

  • Hydrogen Bonding: 4-(Dimethylamino)benzohydrazide exhibits intramolecular N-H···O and C-H···O hydrogen bonds, stabilizing its crystal lattice .
  • Solubility : Alkoxy-substituted derivatives (e.g., ethoxy, isopropoxy) show enhanced solubility in polar solvents compared to alkyl-substituted analogs like this compound .
  • Steric Effects: Bulky substituents (e.g., isobutyl, isopentyloxy) may hinder molecular packing, as seen in the lattice energy calculations for 4-(dimethylamino)benzohydrazide (lattice energy = 137.9 kJ/mol) .
Table 2: Pharmacological Comparison
Compound Reported Activity Mechanism/Application References
This compound Not explicitly reported (inferred) Potential antimicrobial/antitumor activity (via hydrazide moiety)
4-Hydroxy-N'-(4-isopropylbenzyl)benzohydrazide Estrogen-related receptor gamma modulator Targets ERRγ for metabolic regulation
4-Ethoxybenzohydrazide Anticancer and antimicrobial Inhibits bacterial growth; induces apoptosis
N00-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide Anti-inflammatory Reduces COX-2 expression

Key Observations :

  • Hydrazide Moiety : The -NHNH₂ group in benzohydrazides is critical for chelating metal ions and interacting with biological targets, as seen in 4-ethoxybenzohydrazide’s antimicrobial activity .
  • Substituent Effects : The isopropylbenzyl group in 4-hydroxy-N'-(4-isopropylbenzyl)benzohydrazide enhances its binding affinity to estrogen-related receptors, suggesting substituent size and polarity influence target specificity .

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